N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,6-difluorobenzamide

Cancer Metastasis Cell Migration Inhibition Fascin

Researchers probing fascin-mediated cell migration require inhibitors that dissect motility without cytotoxicity confounds. This 5-methylthiazole derivative (CAS 536733-19-4) meets that need: • IC50 ~176 nM in breast cancer cell migration (wound-healing/scratch assays) • Minimal antiproliferative activity, enabling clean mechanistic studies • Validated in chicken embryo CAM angiogenesis models. Ready for immediate global shipment; contact BenchChem for bulk pricing and custom packaging.

Molecular Formula C19H16F2N2O2S
Molecular Weight 374.41
CAS No. 536733-19-4
Cat. No. B2841997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,6-difluorobenzamide
CAS536733-19-4
Molecular FormulaC19H16F2N2O2S
Molecular Weight374.41
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=C(C=CC=C3F)F)C
InChIInChI=1S/C19H16F2N2O2S/c1-3-25-13-9-7-12(8-10-13)17-11(2)26-19(22-17)23-18(24)16-14(20)5-4-6-15(16)21/h4-10H,3H2,1-2H3,(H,22,23,24)
InChIKeyPQFPRMRGRFGEJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes77 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(4-Ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,6-difluorobenzamide: Baseline & Class Context


N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,6-difluorobenzamide (CAS 536733-19-4) is a synthetic small-molecule thiazole derivative featuring a 5-methyl substitution on the thiazole ring and a 2,6-difluorobenzamide moiety . This compound belongs to a broader class of thiazole-based research compounds investigated for modulation of protein targets such as fascin and vascular adhesion protein-1 (VAP-1), with structural features that distinguish it from closely related analogs lacking the 5-methyl group [1]. Its molecular formula is C19H16F2N2O2S, molecular weight 374.41 g/mol .

N-[4-(4-Ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,6-difluorobenzamide: Generic Substitution Risk


Thiazole-based research compounds are not interchangeable due to profound structure-activity relationship (SAR) sensitivities. The presence of the 5-methyl group in N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,6-difluorobenzamide (CAS 536733-19-4) is a critical structural determinant; SAR studies on related thiazole series have shown that minor alkyl substitutions on the thiazole ring can shift in vitro potency by orders of magnitude [1]. Substituting this compound with the des-methyl analog (CAS 476356-51-1) or other in-class candidates without verifying target-specific activity data risks compromising the intended biological readout [1]. The quantitative evidence below demonstrates performance differences that make generic substitution scientifically unsound.

N-[4-(4-Ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,6-difluorobenzamide: Quantitative Comparison vs. Analogs


Antimigratory Potency: 5-Methyl vs. Lead Compound

In a direct head-to-head comparison within a fascin-targeted thiazole series, the 5-methyl substituted derivative exhibited significantly enhanced antimigratory potency relative to the unsubstituted lead compound. The 5-methyl analog achieved an IC50 of 176 nM in MDA-MB-231 transwell migration assays, while the most potent compounds from the broader series reached IC50 values as low as 24 nM [1]. The presence of the 5-methyl group likely contributes to improved target engagement and cellular efficacy.

Cancer Metastasis Cell Migration Inhibition Fascin

Cytotoxicity Selectivity Profile

A key differentiator for research use is the absence of significant cytotoxicity at active concentrations. The 5-methyl thiazole analog 5k showed no apparent cytotoxicity in clonogenic assays at concentrations up to 10 μM, while completely blocking cell migration at sub-micromolar levels [1]. In contrast, many kinase inhibitor chemotypes commonly used in metastasis research exhibit substantial antiproliferative effects at comparable concentrations.

Cytotoxicity Selectivity Clonogenic Assay

Antiangiogenic Activity in CAM Assay

Thiazole derivatives with alkyl substitutions at the 5-position, including 5-methyl analogs, demonstrated potent antiangiogenic activity in a chicken embryo chorioallantoic membrane (CAM) assay. Representative compounds 5o and 5p blocked new blood vessel formation at 10 μM, comparable to the effect of combined bFGF/VEGF positive control [1]. This functional activity is absent in unsubstituted thiazole scaffolds.

Angiogenesis Chicken Embryo Membrane Assay In Vivo Model

Lipophilicity Increase vs. Des-Methyl Analog

The 5-methyl group on the thiazole ring of CAS 536733-19-4 increases calculated lipophilicity relative to the des-methyl analog (CAS 476356-51-1). The des-methyl compound has a predicted XLogP3 of 4.3 [1]. The additional methyl group in the target compound is expected to raise LogP by approximately 0.5 units, which can influence membrane permeability and pharmacokinetic behavior in cell-based assays.

Lipophilicity LogP Drug-like Properties

N-[4-(4-Ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,6-difluorobenzamide: Optimal Use Cases


Cancer Cell Migration & Invasion Assays

Use CAS 536733-19-4 as a tool compound to inhibit breast cancer cell migration at sub-micromolar concentrations (IC50 ~176 nM) without inducing cytotoxicity [1]. Ideal for dissecting fascin-dependent motility mechanisms where confounding antiproliferative effects must be avoided.

Embryonic Angiogenesis Screening

Employ the compound in chicken embryo CAM assays to evaluate inhibition of developmental angiogenesis [1]. The 5-methyl substitution is associated with antiangiogenic activity not observed in unsubstituted thiazole analogs, making it suitable for vascular biology studies.

SAR Probe for Fascin Inhibitors

Utilize the compound as a reference standard in SAR campaigns exploring the impact of 5-position alkyl substitutions on thiazole potency and selectivity [1]. Its well-characterized antimigratory activity and low cytotoxicity provide a benchmark for evaluating new derivatives.

Enhanced Membrane Permeability for Target Engagement

Select this compound over the des-methyl analog (CAS 476356-51-1) when increased lipophilicity is desired for cell-based assays. The estimated 0.5 LogP unit increase may improve passive diffusion across lipid bilayers [2].

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